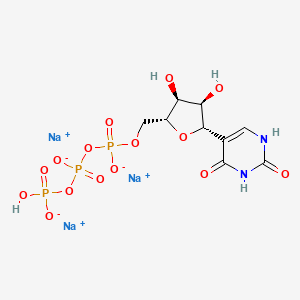
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate is a complex organic compound with significant biochemical relevance. This compound is a nucleotide analog, often involved in various biochemical processes, including those related to nucleic acid metabolism and energy transfer within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydropyrimidine ring, followed by the formation of the dihydroxytetrahydrofuran moiety. These intermediates are then coupled under specific conditions to form the final nucleotide analog. Key reagents often include phosphorylating agents and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance efficiency and yield. The use of automated synthesizers and stringent purification processes, such as high-performance liquid chromatography (HPLC), ensures the high purity required for biochemical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotide derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biochemical activity.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nucleotide oxides, while substitution reactions can produce a variety of modified nucleotides with different biochemical properties.
Wissenschaftliche Forschungsanwendungen
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Plays a role in studies of nucleic acid metabolism and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s effects are mediated through its incorporation into nucleic acids or its interaction with nucleotide-binding proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, structurally similar but with different biochemical roles.
Cytidine triphosphate (CTP): Another nucleotide involved in nucleic acid synthesis.
Uridine triphosphate (UTP): Plays a role in carbohydrate metabolism and cell signaling.
Uniqueness
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in research applications where precise modulation of biochemical pathways is required.
Eigenschaften
Molekularformel |
C9H12N2Na3O15P3 |
|---|---|
Molekulargewicht |
550.09 g/mol |
IUPAC-Name |
trisodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14;;;/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15);;;/q;3*+1/p-3/t4-,5-,6-,7+;;;/m1.../s1 |
InChI-Schlüssel |
OPXSGEJRRSPSOI-NGTUNQFOSA-K |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




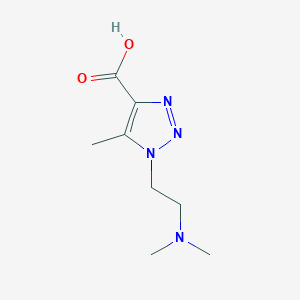
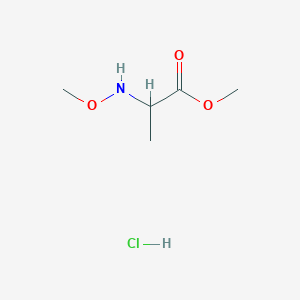


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)

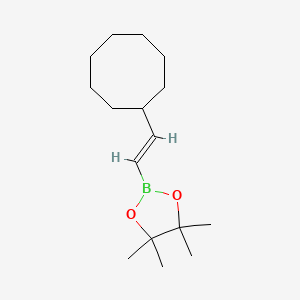

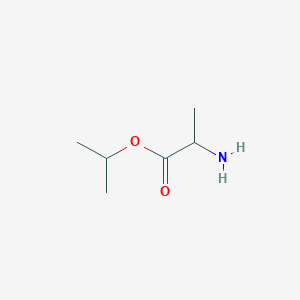
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
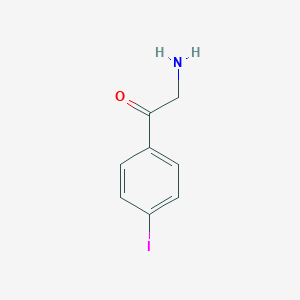
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
